2-Bromo-1,3-diethylbenzene

Lipophilicity Chromatography Process Chemistry

2-Bromo-1,3-diethylbenzene (CAS 65232-57-7) is a brominated aromatic building block characterized by a 1,3-diethyl substitution pattern with a bromine atom ortho to both ethyl groups. This ortho,ortho'-disubstituted aryl bromide (molecular formula C10H13Br, MW 213.11 g/mol) serves as a versatile intermediate in organic synthesis, with applications in pharmaceutical research, agrochemical development, and materials science via cross-coupling reactions.

Molecular Formula C10H13B
Molecular Weight 213.11 g/mol
CAS No. 65232-57-7
Cat. No. B1582178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3-diethylbenzene
CAS65232-57-7
Molecular FormulaC10H13B
Molecular Weight213.11 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)Br
InChIInChI=1S/C10H13Br/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3
InChIKeyFPWGIABDOFXETH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,3-diethylbenzene (CAS 65232-57-7) Supplier & Procurement Grade Overview


2-Bromo-1,3-diethylbenzene (CAS 65232-57-7) is a brominated aromatic building block characterized by a 1,3-diethyl substitution pattern with a bromine atom ortho to both ethyl groups . This ortho,ortho'-disubstituted aryl bromide (molecular formula C10H13Br, MW 213.11 g/mol) serves as a versatile intermediate in organic synthesis, with applications in pharmaceutical research, agrochemical development, and materials science via cross-coupling reactions . The compound is commercially available in research quantities with typical purities of 94-98% .

Why 2-Bromo-1,3-diethylbenzene CAS 65232-57-7 Cannot Be Replaced by In-Class Analogs


The specific 1,3-diethyl substitution pattern in 2-bromo-1,3-diethylbenzene dictates both its steric environment and electronic properties, which directly influence its reactivity in cross-coupling reactions and subsequent synthetic steps . Simple substitution with other bromodiethylbenzene regioisomers (e.g., 1-bromo-2,4-diethylbenzene or 1-bromo-3,5-diethylbenzene) or non-brominated 1,3-diethylbenzene fundamentally alters the regiochemical outcomes in downstream transformations, making generic replacement unsuitable for structure-specific synthetic routes [1].

2-Bromo-1,3-diethylbenzene Technical Differentiation: Quantitative Comparator Analysis


Physicochemical Property Differentiation: LogP, Density, and Boiling Point vs. Non-Brominated Parent and Regioisomers

2-Bromo-1,3-diethylbenzene (2-Br-1,3-DEB) exhibits a calculated LogP of 3.57, significantly higher than the non-brominated parent compound 1,3-diethylbenzene (LogP ~3.1), indicating enhanced lipophilicity crucial for membrane permeability in medicinal chemistry applications . Its density (1.264 g/cm³) is substantially greater than that of 1,3-diethylbenzene (0.86 g/cm³), enabling facile separation in biphasic workups [1]. The reduced-pressure boiling point (78-80°C at 2 mmHg) allows for gentle purification without thermal degradation, in contrast to the higher boiling regioisomer 1-bromo-3,5-diethylbenzene (115-119°C at 17 Torr, equivalent to ~247°C at 760 mmHg) .

Lipophilicity Chromatography Process Chemistry

Synthetic Accessibility: Validated High-Yield Route from 2,6-Diethylaniline

A patent-documented synthesis route from 2,6-diethylaniline via diazotization and bromination achieves an isolated yield of 83% for 2-bromo-1,3-diethylbenzene, providing a reliable and scalable access route not universally reported for other bromodiethylbenzene regioisomers . This high-yielding two-step procedure (diazonium salt formation at -55°C followed by bromination) contrasts with the limited or proprietary synthetic details available for 1-bromo-2,4-diethylbenzene and 1-bromo-3,5-diethylbenzene, which are often offered as custom synthesis items without disclosed optimized protocols [1].

Process Development Scale-Up Cost Efficiency

Regioisomeric Identity: Unique Ortho,Ortho'-Disubstituted Aryl Bromide Scaffold

2-Bromo-1,3-diethylbenzene is the only commercially available bromodiethylbenzene regioisomer with both ethyl groups ortho to the bromine atom, creating a sterically congested environment that modulates reactivity in palladium-catalyzed cross-couplings [1]. This ortho,ortho'-disubstitution pattern is distinct from the 1-bromo-2,4-diethylbenzene (ortho,para-disubstituted) and 1-bromo-3,5-diethylbenzene (meta,meta-disubstituted) analogs, each of which presents a different steric and electronic profile that will yield different regioselectivity in subsequent functionalization steps [2]. While direct comparative reactivity data are not available in the open literature, the unique substitution pattern of the target compound is a critical differentiator for structure-activity relationship (SAR) studies and ligand design .

Cross-Coupling Steric Hindrance Ligand Design

Commercial Availability and Purity Benchmarking

2-Bromo-1,3-diethylbenzene is available from multiple major suppliers (e.g., Thermo Fisher Scientific/Alfa Aesar, Bide Pharm) with certified purity of ≥94%, ensuring reliable quality for research use . In contrast, other bromodiethylbenzene regioisomers are primarily offered through custom synthesis channels with variable lead times and unverified purity specifications, introducing procurement uncertainty [1]. The availability of standard analytical data (NMR, density, refractive index) for the target compound further streamlines quality control upon receipt .

Procurement Quality Control Supply Chain

Optimal Use Cases for 2-Bromo-1,3-diethylbenzene Based on Technical Evidence


Medicinal Chemistry: Lipophilic Fragment for CNS Drug Discovery

The elevated LogP (3.57) and ortho,ortho'-disubstituted aryl bromide scaffold make 2-bromo-1,3-diethylbenzene an ideal building block for constructing central nervous system (CNS)-penetrant drug candidates. The increased lipophilicity relative to the non-brominated parent (LogP difference of ~0.47) enhances blood-brain barrier permeability potential . Its sterically hindered bromide serves as a robust handle for Suzuki-Miyaura couplings to install diverse aromatic and heteroaromatic groups, enabling rapid SAR exploration .

Process Chemistry: Scalable Intermediate with Documented High-Yield Route

The 83% isolated yield from the diazotization-bromination of 2,6-diethylaniline provides a validated, scalable route to 2-bromo-1,3-diethylbenzene . This is in contrast to other bromodiethylbenzene isomers, which lack published optimized procedures. For process chemists planning multi-step syntheses, this documented protocol reduces development time and ensures consistent supply of the intermediate for late-stage functionalization .

Ligand Design: Sterically Demanding Aryl Halide for Catalyst Development

The unique ortho,ortho'-disubstitution pattern creates a congested environment around the bromine atom, which can be exploited to tune the reactivity and selectivity of palladium catalysts in cross-coupling reactions . This structural feature is valuable for the synthesis of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) precursors, where steric bulk is a critical parameter for catalyst performance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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